molecular formula C12H13N3O4S B2466294 5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 1172812-76-8

5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2466294
CAS No.: 1172812-76-8
M. Wt: 295.31
InChI Key: JATDNZULGYFZLY-UHFFFAOYSA-N
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Description

5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a pyridine ring, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine derivative in the presence of coupling agents such as carbodiimides.

    Attachment of the pyridine ring: This can be done via nucleophilic substitution reactions where the furan ring is reacted with a pyridine derivative.

    Addition of the methylsulfamoyl group: This step involves the reaction of the intermediate compound with a methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-(methylsulfamoyl)-N-[(pyridin-2-yl)methyl]furan-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    5-(methylsulfamoyl)-N-[(pyridin-4-yl)methyl]furan-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    5-(ethylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.

Uniqueness

The uniqueness of 5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfamoyl group and the specific positioning of the pyridine ring can result in distinct interactions with biological targets and unique properties in material applications.

Properties

IUPAC Name

5-(methylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-13-20(17,18)11-5-4-10(19-11)12(16)15-8-9-3-2-6-14-7-9/h2-7,13H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATDNZULGYFZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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